molecular formula C23H17BrN2O3 B6042549 N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide

Cat. No.: B6042549
M. Wt: 449.3 g/mol
InChI Key: URZBNBKFDYOBLK-UHFFFAOYSA-N
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Description

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N) to form the intermediate N-(4-bromophenyl)furan-2-carboxamide. This intermediate is then further reacted with 5-bromonaphthalene-1-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • 5-bromonaphthalene-1-carbonyl chloride
  • Furan-2-carbonyl chloride

Uniqueness

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a furan ring, bromonaphthalene moiety, and carboxamide group makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c1-14-13-15(10-11-20(14)26-23(28)21-9-4-12-29-21)25-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBNBKFDYOBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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